molecular formula C12H14ClNO2 B8033998 2-Chloro-N-cyclopentyl-4-hydroxybenzamide

2-Chloro-N-cyclopentyl-4-hydroxybenzamide

Cat. No.: B8033998
M. Wt: 239.70 g/mol
InChI Key: AVQAKZVZRFEHEL-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-4-hydroxybenzamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is characterized by the presence of a chloro group, a cyclopentyl group, and a hydroxybenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-N-cyclopentyl-4-hydroxybenzamide typically involves the reaction of 2-chloro-4-hydroxybenzoic acid with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Chloro-N-cyclopentyl-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-cyclopentyl-4-hydroxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopentyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxybenzamide moiety is known to interact with enzymes and receptors, modulating their activity. The chloro and cyclopentyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

2-Chloro-N-cyclopentyl-4-hydroxybenzamide can be compared with other similar compounds such as:

    2-Chloro-N-cyclopentyl-4-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group, which affects its reactivity and biological activity.

    2-Chloro-N-cyclopentyl-4-aminobenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-cyclopentyl-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-7-9(15)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8,15H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQAKZVZRFEHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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